molecular formula C9H16O B1404022 Spiro[3.5]nonan-7-OL CAS No. 1393450-96-8

Spiro[3.5]nonan-7-OL

Cat. No. B1404022
M. Wt: 140.22 g/mol
InChI Key: MEPASOFVJMLJSH-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-7-OL is a chemical compound with the CAS Number: 1393450-96-8 . It has a molecular weight of 140.23 and its IUPAC name is spiro[3.5]nonan-7-ol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Spiro[3.5]nonan-7-OL is 1S/C9H16O/c10-8-2-6-9(7-3-8)4-1-5-9/h8,10H,1-7H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Spiro[3.5]nonan-7-OL is a liquid at room temperature .

Scientific Research Applications

1. Chiral Auxiliary in Diels–Alder Reactions

Spiro[3.5]nonan-7-OL derivatives have been synthesized and applied as chiral auxiliaries in Diels–Alder reactions. These reactions produced enantioselective Diels–Alder adducts with high efficiency, demonstrating the utility of spiro[3.5]nonan-7-OL derivatives in asymmetric synthesis (Burke et al., 2000).

2. Synthesis of Complex Molecular Structures

Spiro[3.5]nonan-7-OL has been utilized in the synthesis of complex molecular structures like dimethyl gloiosiphone A, a spiro[4.4]nonane skeleton, via palladium-catalyzed domino cyclization. This process highlights the compound's role in constructing intricate organic structures (Doi et al., 2007).

3. Pilot Plant Scale Synthesis

A pilot plant scale synthesis of spiro[3.5]nonane-6,8-dione has been reported, showcasing the scalability of processes involving spiro[3.5]nonan-7-OL derivatives. This synthesis involved an epoxidation step followed by a palladium-catalyzed rearrangement, emphasizing its industrial-scale application potential (Lehmann et al., 2003).

Safety And Hazards

The safety information for Spiro[3.5]nonan-7-OL indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

spiro[3.5]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-2-6-9(7-3-8)4-1-5-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPASOFVJMLJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.5]nonan-7-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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